

Comparative Purity Analysis of 2-[2-(3-Methoxyphenyl)ethyl]phenol from Various Suppliers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-[2-(3-Methoxyphenyl)ethyl]phenol

Cat. No.: B049715

[Get Quote](#)

For researchers, scientists, and professionals in drug development, the purity of chemical starting materials is a critical factor that directly influences experimental outcomes and the quality of final products. This guide provides a comparative analysis of the purity of **2-[2-(3-Methoxyphenyl)ethyl]phenol** (CAS: 167145-13-3), a key intermediate in the synthesis of various pharmaceutical compounds, from different commercial suppliers. The comparison is based on publicly available data and is supplemented with detailed experimental protocols for purity assessment.

Supplier Purity Data Overview

The following table summarizes the stated purity of **2-[2-(3-Methoxyphenyl)ethyl]phenol** from a selection of chemical suppliers. It is important to note that while some suppliers provide specific purity data, others may not, requiring the end-user to perform their own quality control.

Supplier	Product/Catalog Number	Stated Purity	Analytical Method
Henan Aochuang Chemical Co.,Ltd.	Not specified	97.79%	HPLC[1]
Shaanxi Dideu Medichem Co. Ltd.	Not specified	99.0% min	Not specified[1]
Shaanxi Dideu New Materials Co. Ltd.	Not specified	98.0%	Not specified[1]
Sigma-Aldrich (AldrichCPR)	CDS005340 / AldrichCPR	No analytical data provided. Buyer assumes responsibility for purity confirmation.[2]	Not applicable
LGC Standards	TRC-M264515-1G	Certificate of Analysis available upon request/purchase.	Not specified[3]
VSNCHEM	VZ23413	Certificate of Analysis available upon request.	Not specified[4]
Changzhou Xuanming Pharmaceutical	Not specified	Not specified	Not specified[5]

Note: The data presented is based on information available from the suppliers' websites and may vary between different lots. It is always recommended to obtain a lot-specific Certificate of Analysis for detailed purity information.

Experimental Protocols for Purity Determination

Accurate determination of the purity of **2-[2-(3-Methoxyphenyl)ethyl]phenol** requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for purity assessment and structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying impurities in a sample.

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (optional, for pH adjustment)
- **2-[2-(3-Methoxyphenyl)ethyl]phenol** reference standard

Procedure:

- Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). The addition of a small amount of formic acid (e.g., 0.1%) can improve peak shape.
- Standard Solution Preparation: Accurately weigh a known amount of the reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
- Sample Solution Preparation: Accurately weigh a sample of **2-[2-(3-Methoxyphenyl)ethyl]phenol** from the supplier and dissolve it in the mobile phase to a concentration similar to the standard solution.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 µL

- Column Temperature: 30 °C
- Detection Wavelength: 275 nm
- Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample is calculated by comparing the peak area of the analyte in the sample to the peak areas of the standards in the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

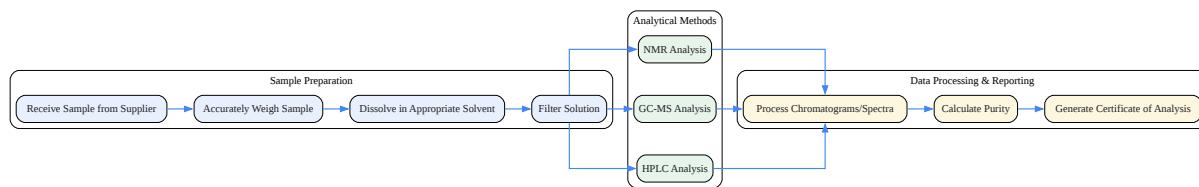
GC-MS is particularly useful for identifying and quantifying volatile impurities.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer
- Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

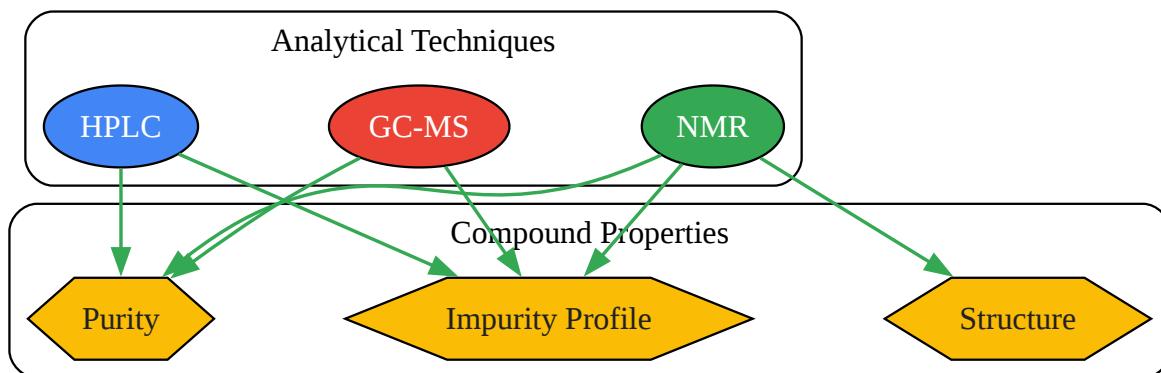
Reagents:

- Dichloromethane or other suitable volatile solvent (GC grade)
- **2-[2-(3-Methoxyphenyl)ethyl]phenol** reference standard


Procedure:

- Standard and Sample Preparation: Prepare solutions of the reference standard and the supplier's sample in dichloromethane at a concentration of approximately 1 mg/mL.
- GC-MS Conditions:
 - Injector Temperature: 250 °C
 - Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate.

- Ion Source Temperature: 230 °C
- Mass Range: m/z 40-400
- Analysis: Inject the prepared solutions. The purity is determined by the area percentage of the main peak in the total ion chromatogram. The mass spectrum of the main peak should be compared with that of the reference standard for identity confirmation.


Visualizing the Purity Analysis Workflow

The following diagrams illustrate the general workflow for purity analysis and the relationship between different analytical techniques.

[Click to download full resolution via product page](#)

Caption: A general experimental workflow for the purity analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: The relationship between analytical techniques and the information they provide.

Conclusion

The purity of **2-[2-(3-Methoxyphenyl)ethyl]phenol** can vary between suppliers. While some provide a specific purity value determined by methods such as HPLC, others, like Sigma-Aldrich's AldrichCPR grade, place the onus of quality control on the researcher. For critical applications, it is imperative to either source from suppliers who provide comprehensive, lot-specific Certificates of Analysis or to perform in-house purity verification using reliable analytical methods like HPLC and GC-MS. The choice of analytical method will depend on the specific requirements of the research and the potential impurities that need to be detected.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-[2-(3-Methoxyphenyl)ethyl]phenol | 167145-13-3 [chemicalbook.com]
- 2. 2-[2-(3-methoxy-phenyl)-ethyl]-phenol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-[2-(3-Methoxyphenyl)ethyl]phenol | LGC Standards [lgcstandards.com]

- 4. 2-[2-(3-METHOXY-PHENYL)-ETHYL]-PHENOL | VSNCHEM [vsnchem.com]
- 5. 2-[2-(3-Methoxyphenyl)ethyl]phenol - Changzhou Xuanming Pharmaceutical Technology Co., Ltd [xuanmingchem.com]
- To cite this document: BenchChem. [Comparative Purity Analysis of 2-[2-(3-Methoxyphenyl)ethyl]phenol from Various Suppliers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b049715#purity-analysis-of-2-2-3-methoxyphenyl-ethyl-phenol-from-different-suppliers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com